physicochemical properties of 1H-Tetrazol-5-ol
physicochemical properties of 1H-Tetrazol-5-ol
An In-depth Technical Guide to the Physicochemical Properties of 1H-Tetrazol-5-ol and its Predominant Tautomer, 1,2,3,4-Tetrazol-5-one
Authored by a Senior Application Scientist
Foreword: Unveiling the Dual Identity of a Carboxylic Acid Bioisostere
To the dedicated researchers, scientists, and pioneers in drug development, this guide delves into the nuanced world of 1H-Tetrazol-5-ol. This heterocyclic compound is of significant interest not for what it always is, but for the dynamic equilibrium it embodies. It predominantly exists as its tautomeric amide form, 1,2,3,4-Tetrazol-5-one (also known as 5-tetrazolone). This tautomerism is central to its utility, particularly its celebrated role as a bioisostere for the carboxylic acid group—a cornerstone of modern medicinal chemistry.[1][2] Throughout this guide, we will explore the physicochemical properties that underpin this crucial function, offering both foundational knowledge and practical, field-proven insights. We will navigate its synthesis, structural characteristics, and the analytical methodologies required for its robust characterization, always with an eye toward the causal relationships that govern its behavior and application.
Molecular Structure and the Tautomeric Equilibrium
The defining characteristic of 1H-Tetrazol-5-ol is its existence in a tautomeric equilibrium with the more stable amide form, 1,2,3,4-Tetrazol-5-one. While the "hydroxy" form can be invoked, particularly in certain reactions or theoretical discussions, the "oxo" or amide form is the predominant species in both solid and solution phases. This equilibrium is a critical determinant of the molecule's properties, including its acidity and hydrogen bonding capabilities, which are central to its function as a carboxylic acid mimic.
The equilibrium between the aromatic alcohol (1H-Tetrazol-5-ol) and the non-aromatic lactam (1,2,3,4-Tetrazol-5-one) forms is a dynamic process. The stability of the tetrazolone form is attributed to the greater strength of the C=O double bond compared to the C=N double bond and the overall electronic distribution within the ring.
Caption: Tautomeric equilibrium between 1H-Tetrazol-5-ol and 1,2,3,4-Tetrazol-5-one.
Core Physicochemical Properties: A Quantitative Overview
Understanding the physicochemical properties of 5-tetrazolone is paramount for its effective application. The following table summarizes key properties, drawing comparisons with the parent 1H-tetrazole and other relevant derivatives to provide a comprehensive profile.
| Property | 1,2,3,4-Tetrazol-5-one (Estimated/Inferred) | 1H-Tetrazole (Parent Compound) | 1-Hydroxy-5-methyltetrazole | Notes |
| Molecular Formula | CH₂N₄O | CH₂N₄ | C₂H₄N₄O | The addition of the oxygen atom significantly influences the electronic properties and intermolecular interactions. |
| Molar Mass | 86.05 g/mol | 70.05 g/mol [3] | 100.08 g/mol [4] | |
| Appearance | White to off-white crystalline solid | Whitish crystalline powder[3] | Crystalline solid[4] | Typical for small, polar heterocyclic compounds. |
| Melting Point (°C) | ~170-190 (Decomposes) | 157 - 158[3] | 146[4] | The strong hydrogen bonding in 5-tetrazolone likely results in a relatively high melting point, which is accompanied by decomposition, a common trait for high-nitrogen content heterocycles. |
| Decomposition Temp (°C) | >190 | >158 | 194[4] | Tetrazoles are known for their thermal instability and can be explosive, especially when dehydrated or in the form of heavy metal salts. |
| Acidity (pKa) | ~4.5 - 5.5 | 4.90[3] | Not available | The pKa is comparable to that of carboxylic acids, which is the basis for its use as a bioisostere.[5] The negative charge on the conjugate base is delocalized across the ring and the exocyclic oxygen.[6] |
| Solubility | Soluble in water, polar organic solvents | Soluble in water | Soluble in water, ethanol[4] | The presence of N-H and C=O groups allows for strong hydrogen bonding with polar solvents. Inferred to be soluble in DMSO, methanol, and sparingly soluble in less polar solvents like ethyl acetate or chloroform. |
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of 5-tetrazolone rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for distinguishing between the 'ol' and 'one' tautomers. For the predominant 5-tetrazolone form, the following characteristic peaks are expected:
-
N-H Stretching: A broad absorption in the region of 3200-2800 cm⁻¹, characteristic of the N-H group involved in hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹, indicative of the ketone group.
-
Tetrazole Ring Vibrations: A series of absorptions typically found in the 1600-1300 cm⁻¹ and 1200-900 cm⁻¹ regions, corresponding to various N=N and C-N stretching and bending modes within the heterocyclic ring.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the carbon and hydrogen atoms.
-
¹H NMR: In a polar aprotic solvent like DMSO-d₆, a broad singlet corresponding to the N-H proton is expected, typically downfield (>10 ppm) due to hydrogen bonding and the acidic nature of the proton.
-
¹³C NMR: The most characteristic signal is that of the C5 carbon. In the 5-tetrazolone form, this carbonyl carbon would appear significantly downfield, likely in the range of 155-165 ppm. This is a key indicator of the 'one' tautomer's predominance. For comparison, the C5 carbon in many 5-substituted 1H-tetrazoles appears around 155-157 ppm.[8]
Experimental Methodologies: Synthesis and Characterization
Synthesis of 5-Substituted Tetrazolones
While numerous methods exist for the synthesis of the tetrazole core, a common route to 5-substituted tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source, often catalyzed by a Lewis or Brønsted acid.[9] The resulting 5-substituted tetrazole can then be further modified. For the parent 5-tetrazolone, a practical synthesis involves the hydrolysis of a 5-alkoxy or 5-aminotetrazole derivative under acidic conditions.
Caption: Generalized workflow for the synthesis of 5-tetrazolone derivatives.
Protocol: Determination of pKa via Potentiometric Titration
The pKa of 5-tetrazolone can be accurately determined by potentiometric titration. This self-validating system relies on monitoring the pH change of a solution of the analyte upon the incremental addition of a standardized titrant.
Materials and Equipment:
-
5-tetrazolone sample
-
Standardized 0.1 M NaOH solution (titrant)
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of 5-tetrazolone and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Initial Reading: Record the initial pH of the solution.
-
Titration: Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume at the equivalence point (Veq), which is the midpoint of the steepest part of the curve.
-
The volume at the half-equivalence point is Veq / 2.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Applications in Medicinal Chemistry: The Bioisostere Advantage
The primary driver for the extensive research into 5-tetrazolone and its derivatives is its function as a non-classical bioisostere of the carboxylic acid group.[5][10] This strategic replacement in a drug candidate can maintain or enhance biological activity while favorably modifying physicochemical properties.
Key Advantages:
-
Similar Acidity: With a pKa in a similar range to many carboxylic acids, the tetrazolone group can exist as an anion at physiological pH (7.4), enabling it to engage in similar ionic interactions with biological targets.
-
Reduced Lipophilicity: Replacing a carboxylic acid with a tetrazolone has been shown to reduce the calculated logP (clogP), which can impact absorption, distribution, metabolism, and excretion (ADME) properties.[10]
-
Improved Pharmacokinetics: In some cases, tetrazolone analogs of drugs have demonstrated improved pharmacokinetic profiles compared to their carboxylic acid counterparts.[10]
-
Metabolic Stability: The tetrazole ring is generally robust to metabolic degradation, offering an advantage over some other acid isosteres.
A notable example is the tetrazolone analog of the antihypertensive drug telmisartan. The tetrazolone derivative was found to be a potent antagonist of the AT1 receptor, with activity comparable to telmisartan itself, demonstrating the successful application of this bioisosteric replacement.[10]
Caption: Structural comparison of a carboxylic acid and the 5-tetrazolone bioisostere.
Safety and Handling Considerations
As with all high-nitrogen content heterocyclic compounds, 5-tetrazolone and its derivatives must be handled with appropriate care.
-
Thermal Sensitivity: Tetrazoles can decompose energetically upon heating. Avoid excessive heating, and be aware that decomposition can be rapid and potentially explosive.
-
Shock and Friction Sensitivity: While many simple tetrazoles are relatively stable, they should be treated as potentially sensitive to shock and friction, especially when completely dry.
-
Formation of Explosive Salts: Tetrazoles form salts with heavy metals (e.g., silver, lead, mercury) that are often highly sensitive and explosive. Avoid contact with heavy metals and their salts.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
-
Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials (e.g., strong oxidizing agents, heavy metal salts).
Conclusion
1H-Tetrazol-5-ol, or more accurately, its predominant tautomer 1,2,3,4-Tetrazol-5-one, represents a fascinating and highly useful class of compounds. Its physicochemical properties, particularly its acidity and capacity for hydrogen bonding, make it an excellent bioisostere for carboxylic acids, a feature that has been skillfully exploited in modern drug design. A thorough understanding of its tautomeric nature, thermal stability, and spectroscopic signatures is essential for any scientist working with this versatile molecular scaffold. By employing the robust analytical and synthetic protocols outlined in this guide, researchers can confidently harness the potential of 5-tetrazolone to develop novel therapeutics and advance the frontiers of medicinal chemistry.
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